2,6-Dimethyl-4-hydroxybenzaldehyde
Overview
Description
2,6-Dimethyl-4-hydroxybenzaldehyde is an organic compound with the molecular formula C9H10O2. It appears as a colorless to pale yellow crystalline solid with a distinct aromatic odor. This compound is known for its low solubility in water but is soluble in organic solvents such as alcohols, ethers, and ketones .
Scientific Research Applications
2,6-Dimethyl-4-hydroxybenzaldehyde has several applications in scientific research:
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2,6-Dimethyl-4-hydroxybenzaldehyde are cellular antioxidation components of fungi, such as superoxide dismutases and glutathione reductase . These enzymes play a crucial role in protecting the cell from oxidative damage.
Mode of Action
This compound interacts with its targets by inhibiting their activity. This inhibition disrupts the normal functioning of the antioxidation components, leading to an increase in oxidative stress within the fungal cell .
Biochemical Pathways
The affected biochemical pathways primarily involve the cellular antioxidation process. The inhibition of superoxide dismutases and glutathione reductase by this compound disrupts the balance of reactive oxygen species within the cell . This disruption can lead to oxidative damage to various cellular components, including proteins, lipids, and DNA.
Result of Action
The molecular and cellular effects of this compound’s action include increased oxidative stress within the fungal cell, leading to damage to cellular components and potentially cell death . This results in effective inhibition of fungal growth.
Biochemical Analysis
Biochemical Properties
2,6-Dimethyl-4-hydroxybenzaldehyde plays a significant role in biochemical reactions, particularly in redox processes. It interacts with enzymes such as superoxide dismutases and glutathione reductase, which are crucial for maintaining cellular redox homeostasis . The compound’s redox-active nature allows it to disrupt the antioxidation systems of cells, making it a potent antifungal agent. This interaction is primarily through the destabilization of cellular redox homeostasis, leading to the inhibition of fungal growth .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by disrupting cellular antioxidation components, such as superoxide dismutases and glutathione reductase . This disruption leads to oxidative stress within the cells, which can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to induce oxidative stress makes it a potential candidate for antifungal therapies, as it can enhance the efficacy of conventional antifungal agents .
Molecular Mechanism
The molecular mechanism of this compound involves its redox-active properties. The compound exerts its effects by binding to and inhibiting enzymes involved in cellular antioxidation, such as superoxide dismutases and glutathione reductase . This inhibition leads to an accumulation of reactive oxygen species (ROS) within the cells, causing oxidative stress and subsequent cellular damage. Additionally, this compound can form adducts with biomolecules, further contributing to its antifungal activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also contribute to its biological activity . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated sustained oxidative stress and cellular damage, highlighting its potential for prolonged antifungal efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antifungal activity without significant toxicity . At higher doses, it can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range is required to achieve optimal antifungal activity without causing adverse effects . These findings underscore the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to redox reactions. The compound interacts with enzymes such as superoxide dismutases and glutathione reductase, which play essential roles in cellular antioxidation . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular redox homeostasis. The compound’s involvement in these pathways highlights its potential as a modulator of cellular redox states .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cellular membranes through specific transporters, allowing it to reach its target sites within the cells . Additionally, binding proteins can facilitate its localization and accumulation in specific cellular compartments, enhancing its biological activity .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with cellular antioxidation components and its subsequent biological effects. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications .
Preparation Methods
2,6-Dimethyl-4-hydroxybenzaldehyde can be synthesized through two primary methods:
Reaction of 2,6-dimethylphenol with formaldehyde: This method involves the condensation of 2,6-dimethylphenol with formaldehyde under acidic or basic conditions to yield this compound.
Oxidation of 2,6-dimethylphenol: This method involves the oxidation of 2,6-dimethylphenol using oxidizing agents such as potassium permanganate or chromium trioxide to produce this compound.
Chemical Reactions Analysis
2,6-Dimethyl-4-hydroxybenzaldehyde undergoes various chemical reactions, including:
Comparison with Similar Compounds
2,6-Dimethyl-4-hydroxybenzaldehyde can be compared with other similar compounds such as:
4-Hydroxybenzaldehyde: Unlike this compound, this compound lacks the methyl groups at positions 2 and 6, which affects its reactivity and solubility.
2,6-Dimethylbenzaldehyde: This compound lacks the hydroxyl group at position 4, making it less reactive in certain chemical reactions compared to this compound.
4-Hydroxy-3,5-dimethylbenzaldehyde: This compound has methyl groups at positions 3 and 5 instead of 2 and 6, which alters its chemical properties and applications.
Properties
IUPAC Name |
4-hydroxy-2,6-dimethylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-6-3-8(11)4-7(2)9(6)5-10/h3-5,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTRGLCPRZQPHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343631 | |
Record name | 2,6-Dimethyl-4-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50343631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70547-87-4 | |
Record name | 2,6-Dimethyl-4-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50343631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Dimethyl-4-hydroxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a notable application of 2,6-Dimethyl-4-hydroxybenzaldehyde derivatives in pharmaceutical research?
A1: Research has investigated the use of this compound as a starting material for synthesizing potential antisecretory antidiarrheal agents. [] Specifically, researchers synthesized a series of aromatic aminoguanidine hydrazones, with the this compound hydrazone derivative demonstrating promising activity. This compound exhibited antisecretory effects in the cholera toxin-treated rat jejunum model and the rabbit ileum Ussing chamber, suggesting potential as an α2-adrenergic agonist. []
Q2: What is an improved synthetic method for producing this compound?
A2: An optimized formates method utilizes a specific ratio of reactants: 3,5-dimethyl phenol, Zinc cyanide (Zn(CN)2), and Aluminum chloride (AlCl3) in a 1:0.7:1.8 ratio. [] The reaction, catalyzed by distillation Aluminum oxide (Al2O3) at 65°C, yields 51.1% of this compound, marking a 10.1% improvement over traditional methods. [] The product also exhibits high purity at 99.5%. []
Q3: What is the significance of the structural features of this compound in its derivatives' activity?
A3: While the provided abstracts don't delve into detailed structure-activity relationship studies, the research on antidiarrheal agents highlights the importance of the aromatic aminoguanidine hydrazone structure. [] Modifications to the this compound core, such as substitutions on the aromatic ring or variations in the hydrazone moiety, could potentially influence the compound's interaction with α2-adrenergic receptors and, consequently, its antisecretory activity. [] Further research exploring these modifications is needed to establish definitive structure-activity relationships.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.